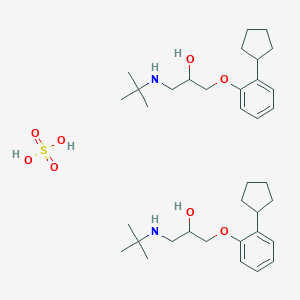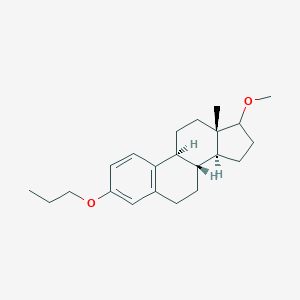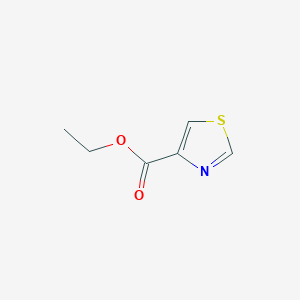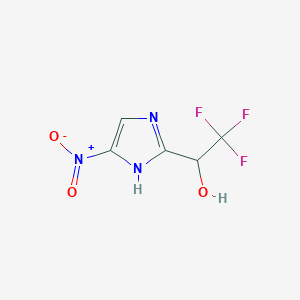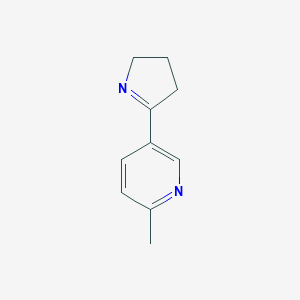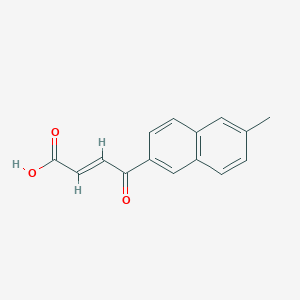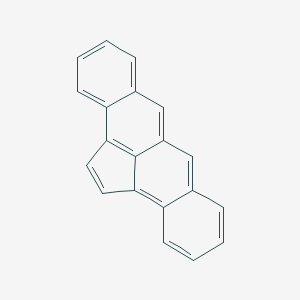
Cyclopenta(fg)naphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta(fg)naphthacene (CPN) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. It is composed of five fused rings and has a planar, rigid structure that makes it an ideal candidate for various applications in materials science and electronics.
Mecanismo De Acción
The mechanism of action of Cyclopenta(fg)naphthacene is not well understood, but it is believed to interact with DNA and cause DNA damage, leading to cell death. Cyclopenta(fg)naphthacene has also been shown to induce oxidative stress and inflammation in cells.
Efectos Bioquímicos Y Fisiológicos
Cyclopenta(fg)naphthacene has been found to exhibit cytotoxicity in various cell lines, including lung cancer cells, breast cancer cells, and leukemia cells. It has also been shown to induce apoptosis and inhibit cell proliferation. In addition, Cyclopenta(fg)naphthacene has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Cyclopenta(fg)naphthacene is its high stability and low reactivity, which makes it easy to handle in laboratory experiments. However, its low solubility and tendency to form aggregates can make it difficult to work with in certain applications.
Direcciones Futuras
1. Development of new Cyclopenta(fg)naphthacene derivatives with improved electronic and photophysical properties for use in organic electronics.
2. Investigation of the mechanism of action of Cyclopenta(fg)naphthacene and its potential as an anticancer agent.
3. Study of the biocompatibility and toxicity of Cyclopenta(fg)naphthacene in vivo for potential biomedical applications.
4. Exploration of Cyclopenta(fg)naphthacene as a potential catalyst in organic reactions.
5. Investigation of the self-assembly behavior of Cyclopenta(fg)naphthacene for the development of new materials with unique properties.
Métodos De Síntesis
Cyclopenta(fg)naphthacene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pd-catalyzed cross-coupling reaction. The Diels-Alder reaction is the most commonly used method for Cyclopenta(fg)naphthacene synthesis, which involves the reaction between a cyclopentadiene and a naphthalene derivative in the presence of a dienophile.
Aplicaciones Científicas De Investigación
Cyclopenta(fg)naphthacene has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. Its unique electronic properties, such as high electron mobility and low energy bandgap, make it a promising candidate for these applications.
Propiedades
Número CAS |
19770-52-6 |
|---|---|
Nombre del producto |
Cyclopenta(fg)naphthacene |
Fórmula molecular |
C20H12 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |
Clave InChI |
QTCRJMWMGZQPMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
SMILES canónico |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Otros números CAS |
19770-52-6 |
Sinónimos |
BENZ(D)ACEANTHRYLENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



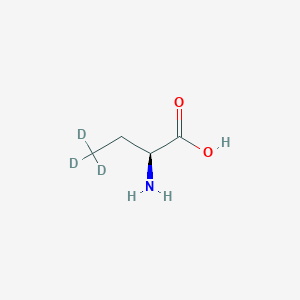
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
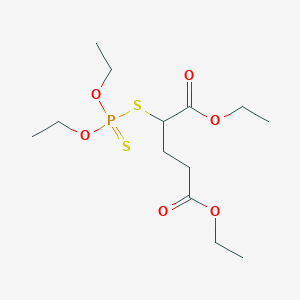
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
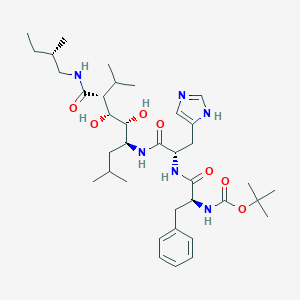
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
